molecular formula C14H14FN3O3S B14160854 Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 578002-07-0

Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14160854
CAS No.: 578002-07-0
M. Wt: 323.34 g/mol
InChI Key: FKSQGZOLFRQKRB-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluorobenzoyl hydrazine with ethyl 2-bromo-4-methylthiazole-5-carboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

578002-07-0

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14FN3O3S/c1-3-21-13(20)11-8(2)16-14(22-11)18-17-12(19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

FKSQGZOLFRQKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NNC(=O)C2=CC=C(C=C2)F)C

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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